![molecular formula C15H14N4OS B2886950 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide CAS No. 956240-45-2](/img/structure/B2886950.png)
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 30 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 Thiazole .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Scientific Research Applications
Antitumor Activity
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide and its derivatives have been explored for their potential antitumor effects. A study on benzothiazole derivatives, including compounds structurally related to this compound, revealed that they exhibit selective cytotoxicity against tumorigenic cell lines. This indicates their promising application in cancer therapy due to their ability to inhibit tumor growth effectively Masao Yoshida et al., 2005.
Synthesis of Heterocycles
The compound has also been used as a precursor in the synthesis of diverse heterocyclic compounds. For instance, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been reported, showcasing its utility in generating novel pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[4,3-a]benzimidazole derivatives. These findings demonstrate the compound's versatility in creating a variety of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery A. Farag et al., 1996.
Cyclometalation and Molecular Structures
Another area of research involves cyclometalated compounds, where this compound derivatives could potentially play a role. A study on 1,4-Bis(benzothiazol-2-yl)benzene showed its ability to undergo double cyclopalladation, leading to novel molecular structures with potential applications in materials science and catalysis B. O. and P. Steel, 1998.
Electrocatalysis and Organic Synthesis
Research on TEMPO-catalyzed electrochemical C–H thiolation using benzothiazoles indicates the utility of these compounds in synthesizing benzothiazoles and thiazolopyridines from thioamides. This method provides a metal- and reagent-free approach to form key C–S bonds, showcasing the compound's role in facilitating new synthetic pathways in organic chemistry Xiang-Yang Qian et al., 2017.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , and antitubercular effects . These activities suggest that the compound may interact with multiple targets, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin . This inhibition can suppress inflammation, suggesting a potential mechanism of action for this compound.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory mediators like thromboxane and prostaglandins . This could lead to downstream effects such as reduced inflammation.
Pharmacokinetics
Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory activity . This could be due to decreased production of pro-inflammatory mediators like thromboxane and prostaglandins as a result of COX enzyme inhibition .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMLMFYXSRRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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